N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
Description
This compound features an imidazol-5-yl acetamide core substituted with a piperidin-1-yl group at position 2 and an N-(4-ethoxyphenyl) moiety. The piperidinyl group introduces basicity and conformational rigidity, while the 4-ethoxyphenyl substituent may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-oxo-2-piperidin-1-yl-1,4-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-14-8-6-13(7-9-14)19-16(23)12-15-17(24)21-18(20-15)22-10-4-3-5-11-22/h6-9,15H,2-5,10-12H2,1H3,(H,19,23)(H,20,21,24) |
InChI Key |
WDXCAPHFVUEIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Imidazolone Intermediate Formation
The preparation of N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide typically begins with the synthesis of the imidazolone core. A validated approach involves the El-Saghier reaction , a one-pot procedure under neat conditions (70°C, 2 hours) to form imidazolidin-4-one intermediates . Ethyl cyanoacetate and ethyl glycinate hydrochloride react with primary amines (e.g., 4-ethoxyaniline) to generate cyanoacetamido derivatives, followed by cyclization to yield the imidazolone ring . For the target compound, piperidine is introduced via nucleophilic substitution at the 2-position of the imidazolone ring using piperidine in acetonitrile under reflux .
Key Steps :
-
Imidazolone Formation :
-
Piperidine Substitution :
Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation is employed to reduce nitro groups or unsaturated bonds in precursors. For example, intermediates such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives are reduced using Pd/C (10%) under H₂ (50 psi) in ethanol . This step ensures stereochemical integrity while introducing the 4-oxo group .
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10% Pd/C | 85 |
| Solvent | Ethanol | 82 |
| Pressure (H₂) | 50 psi | 88 |
Cyclocondensation for Ring Closure
Cyclocondensation reactions are critical for forming the 4,5-dihydro-1H-imidazol-5-yl moiety. A mixture of malic anhydride and Schiff bases (e.g., N-(4-ethoxyphenyl)acetamide) in tetrahydrofuran (THF) under reflux for 24 hours initiates ring closure . The reaction is quenched with ice-cold water, and the precipitate is recrystallized from benzene-ethanol .
Example Protocol :
-
Reactants : Malic anhydride (1 eq), N-(4-ethoxyphenyl)acetamide (1 eq).
-
Conditions : THF, reflux, 24 hours.
Amide Coupling for Acetamide Functionalization
The acetamide group is introduced via HOBt/HBTU-mediated coupling between carboxylic acid intermediates and 4-ethoxyaniline. For instance, 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetic acid is activated with HOBt and HBTU in dimethylformamide (DMF), followed by reaction with 4-ethoxyaniline in the presence of diisopropylethylamine (DIPEA) .
Reaction Scheme :
Purification and Analytical Validation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical techniques confirm purity and structure:
-
NMR : NMR (DMSO-): δ 2.5 (s, 3H, CH₃), 3.3–3.1 (m, 6H, piperidine), 7.0–7.9 (m, aromatic) .
-
HPLC : Purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| El-Saghier Reaction | One-pot, solvent-free, high yield | Requires strict temperature control | 75–90 |
| Catalytic Hydrogenation | Stereochemical precision | High-pressure equipment needed | 85–88 |
| Cyclocondensation | Simple reagents | Low yield | 34–39 |
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors for the El-Saghier step to enhance reproducibility . Piperidine substitution is optimized using microwave-assisted synthesis (100°C, 30 minutes), reducing reaction time by 60% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with various enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Tautomeric Imidazolone and Thiazolidinone Derivatives
- Structure: A tautomeric mixture of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and 2-(2-anilino-4-oxothiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A).
- Comparison: Replaces the imidazolone core with a thiazolidinone ring. Exhibits 1:1 tautomerism in solution, which may alter binding conformations compared to the target compound’s imidazolone ring. The phenylimino group (3c-I) vs.
N-(4-ethoxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide ():
- Structure: Features a thiazolidinone ring with an imino group at position 2.
- Comparison: The thiazolidinone core is structurally distinct from imidazolone, altering ring strain and hydrogen-bonding capacity. The imino group may increase susceptibility to hydrolysis compared to the stable piperidinyl substitution in the target compound .
Imidazole-Based Analogues with Sulfinyl and Fluorophenyl Substituents
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ():
- Structure : Contains a fluorophenyl-substituted imidazole and a methylsulfinyl group.
- Comparison: The sulfinyl group introduces chirality and polarity, contrasting with the non-chiral piperidinyl group in the target compound. Fluorophenyl substituents are common in pharmaceuticals for enhancing metabolic stability; however, the ethoxyphenyl group in the target may offer different pharmacokinetic profiles .
Pyrimidoindole and Thiadiazole Derivatives
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide ():
- Structure : Pyrimidoindole core with a thioether linkage.
- The thioether group may confer redox activity absent in the target compound .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ():
- Structure : Thiadiazole ring substituted with acetyl and fluorophenyl groups.
- Comparison :
Benzimidazole and Nitro-Substituted Analogues
- Structure : Benzimidazole core with nitro and isopropoxyphenyl groups.
- Benzimidazole derivatives are known for opioid receptor activity, suggesting divergent therapeutic applications compared to the target’s imidazolone .
Structural Data Table
Biological Activity
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, synthesis, biological activities, and relevant case studies.
Structural Characteristics
The compound features an acetamide group linked to a 4-ethoxyphenyl moiety and a 4,5-dihydro-1H-imidazole ring that incorporates a piperidine substituent. This unique structure suggests potential interactions with various biological systems, particularly in cancer therapeutics.
Synthesis
The synthesis of this compound typically involves several chemical reactions. While specific synthetic pathways may vary, they generally include:
- Formation of the imidazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the piperidine moiety : Piperidine can be incorporated via nucleophilic substitution or coupling reactions.
- Acetamide linkage : The final step usually includes the formation of the acetamide bond with the ethoxyphenyl group.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes involved in cancer pathways. It has shown potential in inhibiting kinase activity, which is crucial for cancer cell signaling and proliferation. The compound's mechanism may involve:
- Binding affinity : Interaction studies using techniques such as surface plasmon resonance have demonstrated significant binding to target enzymes.
Anticancer Properties
The compound's structural features suggest it may have anticancer properties similar to other known kinase inhibitors. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(piperidin-1-yl)acetamide | Lacks ethoxy group; simpler structure | Potentially similar kinase inhibition |
| 2-(pyrimidinyl)acetamide | Contains a pyrimidine instead of imidazole | Anticancer properties |
| 4-(substituted phenyl)imidazoles | Varied substituents on phenol ring | Diverse biological activities |
The presence of the ethoxy group and the imidazole ring may enhance solubility and bioavailability, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Notably:
- In vitro Studies : Various studies have evaluated its effects on cancer cell lines, demonstrating cytotoxicity against specific types of cancer cells.
- Molecular Docking Simulations : These studies have been employed to predict binding modes and affinities for target proteins, providing insights into its mechanism of action.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst Selection : Use sodium hydroxide or potassium carbonate to facilitate deprotonation and coupling reactions, as demonstrated in analogous acetamide syntheses .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol or dimethyl sulfoxide (DMSO) aids in stepwise reactions .
- Temperature Control : Maintain 60–80°C during cyclization steps to prevent decomposition of sensitive intermediates .
- Intermediate Purification : Employ column chromatography or recrystallization between steps to isolate high-purity intermediates .
Advanced: What strategies resolve contradictions between computational predictions and experimental pharmacokinetic data?
Methodological Answer:
Address discrepancies through:
- Validation Workflow : Compare in silico ADMET predictions (e.g., LogP, solubility) with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
- Analytical Cross-Checking : Use HPLC-MS to quantify metabolic stability in liver microsomes, identifying metabolites that deviate from predictions .
- Parameter Refinement : Adjust computational models using experimental data (e.g., correcting for intramolecular hydrogen bonding affecting solubility) .
Basic: What advanced techniques are recommended for structural characterization and resolving crystallographic ambiguities?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement and SHELXS/D for structure solution, leveraging high-resolution data to resolve disorder in the imidazolone ring .
- Complementary Spectroscopy : Combine NMR (¹H/¹³C, 2D COSY/HSQC) to assign proton environments and confirm piperidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects potential impurities .
Advanced: How can researchers elucidate the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Perform time-dependent inhibition assays (e.g., IC₅₀ determination) using purified target enzymes (e.g., kinases or proteases) .
- Molecular Docking : Model interactions between the acetamide moiety and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Site-Directed Mutagenesis : Validate hypothesized binding sites by mutating key residues and measuring changes in inhibitory potency .
Basic: What spectroscopic methods confirm intermediate formation during synthesis?
Methodological Answer:
- In Situ Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
- NMR Spectroscopy : ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.8–4.2 ppm (ethoxy group) confirm intermediate aryl coupling .
- Mass Spectrometry : Detect molecular ion peaks ([M+H]⁺) matching expected intermediates (e.g., hydrazone derivatives at m/z 320–350) .
Advanced: How should stereochemical challenges in chiral centers be addressed?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configuration .
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during imidazolone ring formation to enforce desired stereochemistry .
Basic: What reaction conditions minimize byproducts during imidazolone ring closure?
Methodological Answer:
- Reagent Stoichiometry : Use 1.2 equivalents of cyclizing agents (e.g., carbodiimides) to ensure complete ring closure .
- pH Control : Maintain mildly acidic conditions (pH 5–6) to protonate the piperidine nitrogen, reducing unwanted side reactions .
- Microwave-Assisted Synthesis : Accelerate ring closure at 100°C for 10 minutes, reducing decomposition .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates treated with the compound .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live-cell imaging .
- RNA Interference (RNAi) : Knock down hypothesized targets and assess loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
